3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione
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Overview
Description
Compounds containing the trifluoromethyl group are widely used in the pharmaceutical and agrochemical industries due to the unique physicochemical properties of the fluorine atom . For example, a thiourea derivative, namely 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea (Y21), exhibits high gibberellin-like activity .
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions. For instance, the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl, required a Mizoroki–Heck cross-coupling reaction followed by a hydrogenation reaction .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve cross-coupling reactions and hydrogenation . The presence of certain solvents can also influence the reaction rate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by the presence of the trifluoromethyl group . For example, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .Scientific Research Applications
- Cinacalcet Hydrochloride (Sensipar®) , a calcimimetic drug used to treat secondary hyperparathyroidism and hypercalcemia, is synthesized using 3-(3-trifluoromethylphenyl)propanal as a key intermediate . This compound plays a crucial role in the preparation of Cinacalcet.
- Researchers have explored the use of related compounds for electrode modification. For instance, morphine adsorption and determination were achieved on a polymeric layer derived from 3-(4-trifluoromethylphenyl)thiophene .
- Enzymatic processes have been employed for the synthesis of chiral compounds. One study focused on the efficient biocatalytic synthesis of ®-[3,5-bis(trifluoromethyl)phenyl] ethanol, demonstrating the potential of related structures in green chemistry .
- 3-(Trifluoromethylphenyl)thiazol-2-amine derivatives have been investigated for their anticancer properties. These compounds exhibit promising activity against cancer cells .
- Researchers have utilized 3-(trifluoromethylphenyl)boronic acid derivatives in the synthesis of luminescent materials for OLEDs. These compounds contribute to the development of efficient electroluminescent devices .
Pharmaceutical Synthesis:
Electrochemistry and Sensors:
Biocatalysis:
Anticancer Agents:
Organic Light-Emitting Diodes (OLEDs):
Safety And Hazards
Future Directions
While specific future directions for “3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione” are not known, research into the development of novel plant growth regulators with favorable activities is ongoing . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)6-2-1-3-7(4-6)14-8(15)5-17-9(14)16/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOVWYOLBGYLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione |
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